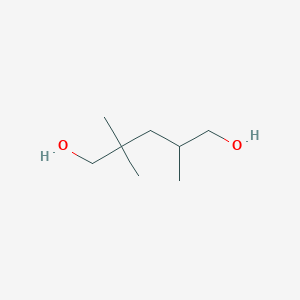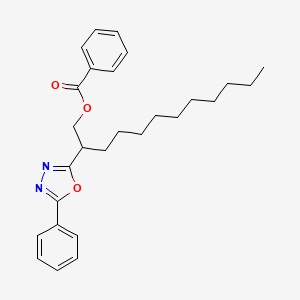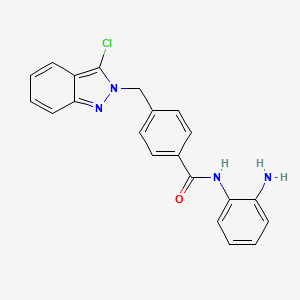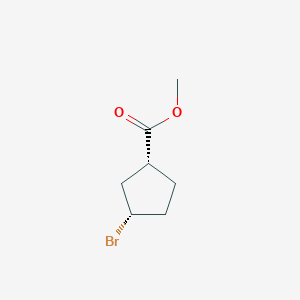
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate is a complex organic compound with a calcium ion at its core. This compound is known for its unique structure, which includes a long carbon chain and an amide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate typically involves the reaction of octadecylamine with nonadec-5-enoic acid, followed by the introduction of a calcium ion. The reaction is usually carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the precise measurement of reactants, controlled reaction conditions, and purification steps to isolate the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the purity and quality of the compound.
化学反应分析
Types of Reactions
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound can be used in studies related to cell membranes and lipid interactions.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate exerts its effects involves interactions with molecular targets such as proteins and lipids. The long carbon chain and amide group allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The calcium ion plays a crucial role in stabilizing the structure and facilitating interactions with other molecules.
相似化合物的比较
Similar Compounds
- Calcium(2+) 3-((octadecylamino)carbonyl)nonadec-5-enoate
- 5-Nonadecenoic acid, 3-((octadecylamino)carbonyl)-, calcium salt (2:1)
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. Its long carbon chain and amide group make it particularly useful in applications requiring integration into lipid environments.
属性
| 84753-10-6 | |
分子式 |
C76H144CaN2O6 |
分子量 |
1222.0 g/mol |
IUPAC 名称 |
calcium;(E)-3-(octadecylcarbamoyl)nonadec-5-enoate |
InChI |
InChI=1S/2C38H73NO3.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-38(42)36(35-37(40)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,42)(H,40,41);/q;;+2/p-2/b2*31-29+; |
InChI 键 |
NCOHZYLCJDBBNT-HYFGXEHFSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCNC(=O)C(CC(=O)[O-])C/C=C/CCCCCCCCCCCCC.[Ca+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].CCCCCCCCCCCCCCCCCCNC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)



![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
